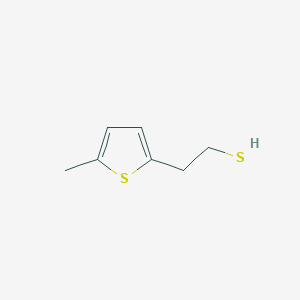

2-(5-Methyl-2-thienyl)ethanethiol

Beschreibung

However, structurally analogous thiol-containing compounds, such as derivatives of thiophene, pyridine, and phenylthio groups, are documented. These analogs share functional groups (e.g., thiol, methyl-substituted thienyl) and provide a basis for inferring properties and applications of the target compound. Below, we analyze these analogs to construct a comparative framework.

Eigenschaften

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPLNJOWMUHSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(5-Methyl-2-thienyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid. Another method involves the direct substitution of a halogenated thiophene derivative with ethanethiol in the presence of a base such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of 2-(5-Methyl-2-thienyl)ethanethiol often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are typically sourced from petrochemical feedstocks, and the reactions are optimized for high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methyl-2-thienyl)ethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate anion.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to deprotonate the thiol group, making it more nucleophilic.

Major Products

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolate anions.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Methyl-2-thienyl)ethanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-2-thienyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The aromatic thiophene ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(Dimethylamino)ethanethiol

- Structure: Contains a dimethylamino group (-N(CH₃)₂) attached to the ethanethiol backbone.

- Key Data: Molecular Formula: C₄H₁₁NS . CAS RN: 108-02-1 . Applications: Used as a precursor in organophosphorus chemistry and biochemical research .

- Comparison: Unlike 2-(5-Methyl-2-thienyl)ethanethiol, this compound lacks aromatic heterocyclic substituents (e.g., thiophene). The dimethylamino group enhances solubility in polar solvents, whereas methyl-thienyl groups may confer lipophilicity .

2-(2-Pyridyl)ethanethiol

- Structure : Features a pyridyl ring attached to the ethanethiol chain.

- Key Data :

- Comparison :

2-(Phenylthio)ethanethiol

- Structure : Contains a phenylthio (-SPh) substituent on the ethanethiol chain.

- Key Data :

- Both compounds exhibit dual thiol functionality, but phenylthio groups may reduce volatility due to increased molecular weight .

Biologische Aktivität

2-(5-Methyl-2-thienyl)ethanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiophene ring substituted with a methyl group and an ethanethiol group, which may contribute to its unique biological properties.

Chemical Structure and Properties

The molecular structure of 2-(5-Methyl-2-thienyl)ethanethiol can be represented as follows:

- Chemical Formula : C₇H₈S₂

- CAS Number : 1314965-79-1

The compound's thiol group (-SH) is known for its reactivity, allowing it to form covalent bonds with various biological molecules, which can influence cellular processes.

The biological activity of 2-(5-Methyl-2-thienyl)ethanethiol is primarily attributed to its ability to interact with proteins and enzymes through its thiol group. This interaction can lead to:

- Covalent Bond Formation : The thiol group can react with electrophilic centers in proteins, potentially altering their function.

- Antioxidant Activity : Thiols are known to act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.

- Influence on Enzyme Activity : The compound may modulate the activity of specific enzymes involved in metabolic pathways.

Antimicrobial Properties

Research has indicated that 2-(5-Methyl-2-thienyl)ethanethiol exhibits antimicrobial activity against various pathogens. Studies have shown:

- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

- Mechanism of Action : The antimicrobial effect may be due to the disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Potential

The anticancer properties of 2-(5-Methyl-2-thienyl)ethanethiol have been explored in several studies:

- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cell lines, including breast and lung cancer cells.

- Mechanisms Involved : The compound may activate apoptotic pathways by modulating signaling cascades or by inducing oxidative stress within cancer cells.

Case Studies and Research Findings

-

Antimicrobial Study :

- A study conducted on various bacterial strains found that 2-(5-Methyl-2-thienyl)ethanethiol inhibited growth at concentrations as low as 50 µg/mL. This suggests a strong potential for use in antimicrobial applications.

-

Anticancer Research :

- In a comparative study involving several thiophene derivatives, 2-(5-Methyl-2-thienyl)ethanethiol showed superior anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of 25 µM and 30 µM, respectively.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(2-Thienyl)ethanethiol | Lacks the methyl group at the 5-position | Limited antimicrobial activity |

| 2-(5-Ethyl-2-thienyl)ethanethiol | Contains an ethyl group instead of methyl | Moderate anticancer effects |

| 2-(5-Methyl-2-thienyl)ethanol | Contains a hydroxyl group instead of thiol | Lower reactivity |

The presence of the methyl group in 2-(5-Methyl-2-thienyl)ethanethiol enhances its biological activity compared to similar compounds, making it a valuable candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.